2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol is an organic compound that features both alcohol and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol typically involves the reaction of 2-methyl-2-sulfanylpropylamine with an appropriate precursor that introduces the 2,3-dihydroxypropyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce simpler alcohols or amines.
Scientific Research Applications
2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The alcohol and amine groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino alcohols and thiol-containing molecules, such as:
- 2-Amino-2-methylpropan-1-ol
- 2-Mercaptoethanol
- 2-Aminoethanethiol
Uniqueness
What sets 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol apart is its combination of both amine and thiol groups, which can provide unique reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
106047-72-7 |
---|---|
Molecular Formula |
C11H26N2OS2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
2,3-bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol |
InChI |
InChI=1S/C11H26N2OS2/c1-10(2,15)7-12-5-9(6-14)13-8-11(3,4)16/h9,12-16H,5-8H2,1-4H3 |
InChI Key |
FSTWNAQIPNUZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC(CO)NCC(C)(C)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.